3-(2-Ethylhexyl)thiophene

Description

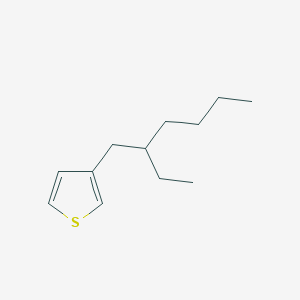

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMQCIZYXLAJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121550-47-8 | |

| Record name | Thiophene, 3-(2-ethylhexyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121550-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00560073 | |

| Record name | 3-(2-Ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121134-38-1 | |

| Record name | 3-(2-Ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Ethylhexyl)thiophene CAS number and physical properties

An In-depth Technical Guide to 3-(2-Ethylhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the development of advanced organic electronic materials. This document details its chemical identity, physical properties, synthesis protocols, and its role in the formation of conductive polymers.

Chemical Identity and Properties

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The addition of a branched 2-ethylhexyl alkyl chain at the 3-position significantly enhances its solubility in common organic solvents, a crucial property for its application in solution-processable organic electronics.[1]

CAS Number: 121134-38-1[2]

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₂H₂₀S |

| Molecular Weight | 196.35 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 0.915 g/mL at 25 °C[1] |

| Boiling Point | 150-152 °C at 7.5 Torr[1] |

| Refractive Index | n/D 1.494 |

| Flash Point | > 110 °C[1] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Kumada cross-coupling reaction. This method involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, and is highly effective for forming carbon-carbon bonds.[3]

Experimental Protocol: Nickel-Catalyzed Kumada Coupling

This protocol describes the synthesis of this compound from 3-bromothiophene and 2-ethylhexylmagnesium bromide.

Materials:

-

3-Bromothiophene

-

2-Ethylhexyl bromide

-

Magnesium turnings

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) [Ni(dppp)Cl₂]

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

Preparation of the Grignard Reagent (2-Ethylhexylmagnesium bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-ethylhexyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.

-

The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Kumada Coupling Reaction:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromothiophene in anhydrous diethyl ether.

-

Add a catalytic amount of Ni(dppp)Cl₂ to the 3-bromothiophene solution.

-

Cool the mixture in an ice bath.

-

Slowly add the prepared 2-ethylhexylmagnesium bromide solution to the 3-bromothiophene solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound.

Polymerization of this compound

This compound is a crucial monomer for the synthesis of the conductive polymer poly(this compound) (P3EHT). P3EHT is a semiconducting polymer with significant applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4] The branched ethylhexyl side chain provides excellent solubility in common organic solvents, making it suitable for solution-based device fabrication.[4]

Several cross-coupling polymerization methods are employed for the synthesis of P3EHT from its monomer, with Grignard Metathesis (GRIM) polymerization being a widely used method for producing regioregular polymers.[4]

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 2-bromo-3-(2-ethylhexyl)thiophene

This protocol is adapted from the general procedure for GRIM polymerization of 3-alkylthiophenes.

Monomer Synthesis: 2,5-dibromo-3-(2-ethylhexyl)thiophene

-

To a solution of this compound in a mixture of chloroform and acetic acid (7:3 ratio) at 0 °C, add N-bromosuccinimide (NBS) portion-wise.

-

Stir the reaction mixture in the dark at room temperature for 4 hours.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether, wash the organic layer, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by silica gel column chromatography.[4]

Polymerization Procedure:

-

Under an inert atmosphere, dissolve 2,5-dibromo-3-(2-ethylhexyl)thiophene in anhydrous THF.

-

To this solution, add tert-butylmagnesium chloride dropwise at room temperature and then gently reflux for 2 hours to form the Grignard reagent.

-

After cooling to room temperature, add a catalytic amount of Ni(dppp)Cl₂.

-

The reaction mixture is stirred for a designated time to achieve the desired polymer chain length.

-

The polymerization is quenched by adding a 5N aqueous solution of hydrochloric acid.

-

The polymer is precipitated by pouring the reaction mixture into cold methanol.

-

The polymer is collected by filtration and purified by Soxhlet extraction.

Polymerization Workflow Diagram

References

Solubility of Poly(3-(2-ethylhexyl)thiophene) in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of poly(3-(2-ethylhexyl)thiophene) (P3EHT), a widely studied conjugated polymer in the field of organic electronics. For the purpose of this guide, and due to the prevalence of data on its close structural analog, poly(3-hexylthiophene) (P3HT), solubility data for P3HT is used as a strong proxy to inform on P3EHT. The principles and methodologies described are directly applicable to P3EHT. Understanding the solubility of this polymer is critical for its processing and the fabrication of high-performance electronic devices. This document details the solubility of P3EHT/P3HT in a range of common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Concept: Polymer Solubility

The dissolution of a polymer is a complex process governed by the thermodynamics of mixing between the long-chain polymer molecules and the solvent molecules. The adage "like dissolves like" is a fundamental principle, where polymers tend to dissolve in solvents with similar cohesive energy densities or solubility parameters. Factors such as the polymer's molecular weight, degree of crystallinity, and the extent of side-chain branching significantly influence its solubility. For semi-crystalline polymers like P3HT, the dissolution process involves overcoming both the intermolecular forces within the amorphous regions and the energy required to break up the crystalline domains.

Quantitative Solubility Data

The solubility of poly(3-hexylthiophene) (P3HT) varies significantly with the choice of solvent, as well as the polymer's molecular weight (Mw) and regioregularity (RR). Higher molecular weight and higher regioregularity generally lead to decreased solubility due to stronger intermolecular interactions and a greater propensity for aggregation and crystallization. The following table summarizes available quantitative and qualitative solubility data for P3HT in several common organic solvents.

| Solvent | Boiling Point (°C) | Solubility of P3HT (mg/mL) | Temperature (°C) | P3HT Molecular Weight (Mn) & Regioregularity (RR) | Reference |

| Chloroform | 61.2 | 38 | Room Temperature | Not Specified | [1] |

| Acetone | 56.0 | 0.0004 | Room Temperature | Not Specified | [1] |

| o-Dichlorobenzene | 180.5 | ~20 (typical concentration for applications) | Not Specified | Not Specified | |

| Toluene | 110.6 | Good | Room Temperature | 22, 32, 68, 100, 120, 180 kDa | [2] |

| Chlorobenzene | 131.7 | Good | Room Temperature | 22, 32, 68, 100, 120, 180 kDa | [2] |

| Methylene Chloride | 39.6 | Dissolves lower Mw fraction | Room Temperature | ~15 kDa | [3] |

Note: The solubilizing capability for P3HT generally follows the trend: Toluene < Chloroform < Chlorobenzene < o-Dichlorobenzene[2]. Acetone is considered a poor solvent or non-solvent for higher molecular weight P3HT[3].

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility limit of P3EHT in an organic solvent using the gravimetric method.

1. Materials and Equipment:

-

Poly(this compound) (P3EHT) powder

-

Solvent of interest (e.g., chloroform, toluene)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe with a solvent-resistant filter (e.g., PTFE, 0.2 µm pore size)

-

Pre-weighed glass substrate or petri dish

-

Vacuum oven

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add a known excess amount of P3EHT powder to a vial containing a measured volume of the chosen solvent. The excess solid is crucial to ensure saturation.

-

Place a magnetic stir bar in the vial, cap it tightly to prevent solvent evaporation, and place it on a magnetic stirrer.

-

Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

-

Separation of Undissolved Polymer:

-

After the equilibration period, cease stirring and allow the undissolved polymer to settle at the bottom of the vial.

-

Carefully draw a specific volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. The filter ensures that no solid particles are transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered, saturated solution onto a pre-weighed glass substrate or petri dish. Record the exact volume transferred.

-

Place the substrate in a vacuum oven at a temperature slightly above the boiling point of the solvent to facilitate complete evaporation without degrading the polymer.

-

Once all the solvent has evaporated, a thin film of P3EHT will remain.

-

Cool the substrate to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the substrate with the dried polymer film using the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the substrate from the final weight to determine the mass of the dissolved P3EHT.

-

Divide the mass of the dissolved P3EHT by the volume of the transferred supernatant to calculate the solubility in mg/mL or g/L.

-

Repeat the measurement multiple times to ensure accuracy and reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of P3EHT.

Caption: Workflow for determining P3EHT solubility via the gravimetric method.

References

Understanding the Electronic Properties of Poly(3-(2-ethylhexyl)thiophene): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-(2-ethylhexyl)thiophene) (P3EHT) is a solution-processable conjugated polymer that has garnered significant interest within the field of organic electronics. Its unique branched side-chain imparts excellent solubility in common organic solvents, making it a versatile material for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and biosensors. The electronic behavior of P3EHT is intrinsically linked to its molecular architecture, specifically its regioregularity, molecular weight, and the packing of its polymer chains in the solid state. This guide provides a comprehensive overview of the core electronic properties of P3EHT, detailed experimental protocols for its characterization, and a summary of key quantitative data. While much of the foundational understanding is derived from its well-studied linear counterpart, poly(3-hexylthiophene) (P3HT), this document will focus on the specific properties of P3EHT where available and draw relevant comparisons.

Synthesis of Poly(this compound)

The electronic properties of P3EHT are highly dependent on the polymer's structural integrity, which is established during synthesis. The primary goal of synthesis is to achieve a high degree of regioregularity, typically head-to-tail (HT) coupling of the thiophene monomers, which promotes planarization of the polymer backbone and facilitates efficient charge transport. Several polymerization methods are employed to synthesize P3EHT, with Grignard Metathesis (GRIM) polymerization being one of the most common.[1]

Experimental Protocols for Synthesis

Grignard Metathesis (GRIM) Polymerization of this compound:

This method is widely used for synthesizing regioregular poly(3-alkylthiophene)s.[1]

-

Monomer Synthesis (2,5-dibromo-3-(2-ethylhexyl)thiophene):

-

Dissolve this compound in a 7:3 mixture of chloroform and acetic acid and cool to 0 °C.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Stir the reaction mixture in the dark at room temperature for 4 hours.

-

Quench the reaction with a 10% aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether and wash the organic layer.[1]

-

-

Polymerization:

-

Under an inert atmosphere, dissolve the 2,5-dibromo-3-(2-ethylhexyl)thiophene monomer in a dry solvent like tetrahydrofuran (THF).

-

Form the Grignard reagent by adding a Grignard reagent such as methylmagnesium bromide.

-

Add a nickel-based catalyst, for example, [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2), to initiate polymerization.

-

Stir the reaction at a controlled temperature for a specified time to allow for polymer chain growth.

-

Terminate the polymerization by adding an acid, such as hydrochloric acid.

-

Precipitate the polymer in a non-solvent like methanol, filter, and dry it.

-

Purify the polymer further by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

-

Electronic Properties

The key electronic properties of P3EHT that dictate its performance in devices are its charge carrier mobility, optical absorption characteristics, and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Charge Transport

Charge transport in P3EHT, as in other semi-crystalline conjugated polymers, is a complex process influenced by both ordered (crystalline) and disordered (amorphous) regions. In the crystalline domains, the close packing of the polymer chains allows for efficient charge hopping between adjacent chains (interchain transport) and along the polymer backbone (intrachain transport). The hole mobility in poly(3-alkylthiophene)s is a critical parameter for device performance. For the closely related regioregular P3HT, hole mobilities can reach up to 0.1 cm²/Vs.[2] The branched side chain in P3EHT can influence the polymer packing and, consequently, the charge mobility.

Optical Properties

The optical properties of P3EHT are determined by the electronic transitions within the conjugated polymer backbone. The absorption of light promotes an electron from the HOMO to the LUMO. The energy difference between these orbitals defines the polymer's bandgap.

The UV-Vis absorption spectrum of P3EHT in solution typically shows a broad absorption peak. In the solid state (thin film), this peak often red-shifts and becomes more structured, with the appearance of vibronic shoulders. This is indicative of increased planarity and aggregation of the polymer chains, which leads to a more ordered structure and a smaller optical bandgap. For P3EHT, the bandgap is reported to be higher than that of P3HT.[3][4]

Energy Levels: HOMO and LUMO

The HOMO and LUMO energy levels of P3EHT are crucial for determining its behavior in electronic devices, particularly for charge injection and extraction at the electrode interfaces and for the efficiency of charge separation in photovoltaic applications. These energy levels can be experimentally determined using techniques like cyclic voltammetry and photoelectron spectroscopy. The HOMO level of P3HT is typically in the range of -4.9 to -5.2 eV.[5] In the solid state, an increase in the amount of 2-ethylhexyl side chains in copolymers of 3-hexylthiophene and this compound leads to a decrease in the HOMO level.[4]

Quantitative Data Summary

| Property | Value | Notes |

| Hole Mobility (µ) | ~10⁻³ - 10⁻² cm²/Vs | Highly dependent on regioregularity, molecular weight, and processing conditions. Values are comparable to P3HT. |

| Optical Bandgap (Eg) | ~2.0 - 2.2 eV | Generally higher than P3HT. Varies with film morphology and processing.[3][4] |

| HOMO Level | ~ -5.1 to -5.3 eV | Can be influenced by the branched side chain and solid-state packing.[4] |

| LUMO Level | ~ -2.9 to -3.1 eV | Often estimated from the HOMO level and the optical bandgap. |

| UV-Vis Absorption (λmax) | ~450-550 nm (in film) | The peak position and presence of vibronic shoulders are indicative of the degree of ordering.[6] |

Experimental Protocols for Characterization

UV-Visible (UV-Vis) Spectroscopy

Purpose: To determine the optical absorption properties and estimate the optical bandgap of P3EHT.

Methodology:

-

Solution Preparation: Dissolve a small amount of P3EHT in a suitable solvent (e.g., chloroform, chlorobenzene) to obtain a dilute solution.

-

Thin Film Preparation: Prepare a thin film of P3EHT on a transparent substrate (e.g., glass, quartz) by spin-coating, drop-casting, or other solution-based deposition techniques.

-

Measurement: Record the absorption spectra of both the solution and the thin film using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).

-

Bandgap Estimation: The optical bandgap (Eg) can be estimated from the onset of absorption in the thin film spectrum using a Tauc plot.

Cyclic Voltammetry (CV)

Purpose: To determine the HOMO and LUMO energy levels of P3EHT.

Methodology:

-

Electrode Preparation: Coat a working electrode (e.g., platinum, glassy carbon, or indium tin oxide-coated glass) with a thin film of P3EHT.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the P3EHT-coated working electrode, a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire) in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Measurement: Perform a cyclic voltammetry scan by sweeping the potential of the working electrode and measuring the resulting current. The scan should cover the oxidation and reduction potentials of the polymer.

-

Energy Level Calculation: The HOMO level can be estimated from the onset of the oxidation peak, and the LUMO level can be estimated from the onset of the reduction peak, relative to the energy level of the reference electrode.

Field-Effect Transistor (FET) Mobility Measurement

Purpose: To determine the charge carrier mobility of P3EHT.

Methodology:

-

Device Fabrication: Fabricate a thin-film transistor with a bottom-gate, bottom-contact or top-contact architecture. This involves depositing source and drain electrodes (e.g., gold) on a substrate with a gate electrode (e.g., doped silicon) and a dielectric layer (e.g., silicon dioxide). The P3EHT solution is then deposited as the active semiconductor layer.

-

Electrical Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.

-

Output Characteristics: Measure the drain current (Id) as a function of the drain-source voltage (Vds) at different gate-source voltages (Vgs).

-

Transfer Characteristics: Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant drain-source voltage.

-

-

Mobility Calculation: The field-effect mobility (µ) can be calculated from the slope of the transfer curve in the saturation regime using the following equation: Id = (µ * Ci * W) / (2 * L) * (Vgs - Vt)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vt is the threshold voltage.

Visualizations

Caption: Workflow for the synthesis of P3EHT via GRIM polymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. Charge mobility and transport behavior in the ordered and disordered states of the regioregular poly(3-hexylthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Influence of the Ethylhexyl Side-Chain Content on the Open-Circuit Voltage in rr-Poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) Copolymers - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(2-Ethylhexyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-Ethylhexyl)thiophene. Due to the limited availability of experimentally-derived and fully assigned public data, this guide presents predicted spectral data generated from computational models, offering a robust reference for the structural elucidation and characterization of this compound. The information herein is intended to support research and development activities where this compound is utilized as a key building block, particularly in the fields of organic electronics and materials science.

Data Presentation

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These values were calculated using established NMR prediction algorithms and are presented to facilitate easy comparison and interpretation. The atom numbering scheme used for assignment is detailed in the molecular structure diagram in Section 3.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.98 | d | 2.9 |

| H-4 | 6.91 | dd | 4.9, 1.2 |

| H-5 | 7.15 | dd | 4.9, 2.9 |

| H-1' | 2.55 | d | 7.1 |

| H-2' | 1.58 | m | - |

| H-3' | 1.25 - 1.35 | m | - |

| H-4' | 1.25 - 1.35 | m | - |

| H-5' | 1.25 - 1.35 | m | - |

| H-6' | 0.88 | t | 7.4 |

| H-1'' | 1.25 - 1.35 | m | - |

| H-2'' | 0.89 | t | 7.3 |

Note: Spectra are predicted in CDCl₃. Chemical shifts for the methylene protons (H-3', H-4', H-5', and H-1'') are complex and overlap, presented here as a multiplet range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 125.4 |

| C-3 | 142.1 |

| C-4 | 128.5 |

| C-5 | 120.3 |

| C-1' | 34.7 |

| C-2' | 41.2 |

| C-3' | 32.3 |

| C-4' | 28.9 |

| C-5' | 23.0 |

| C-6' | 14.1 |

| C-1'' | 25.5 |

| C-2'' | 10.8 |

Note: Spectra are predicted in CDCl₃.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra for liquid samples such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity, as impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this compound.

-

Concentration: For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette during the transfer.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Most commercially available deuterated solvents already contain TMS.

NMR Data Acquisition

-

Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) is standard for routine spectra.

-

Spectral Width: A spectral width of 0 to 220 ppm will cover the expected chemical shifts.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the correct absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagrams provide a visual representation of the molecular structure with atom numbering for NMR assignment and a logical workflow for the NMR analysis process.

The Critical Influence of Regioregularity on the Properties of Poly(3-(2-ethylhexyl)thiophene)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(3-(2-ethylhexyl)thiophene) (P3EHT) is a promising semiconducting polymer for a range of applications in organic electronics. Its performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is intrinsically linked to its molecular structure, particularly its regioregularity. This technical guide provides a comprehensive overview of the pivotal role that regioregularity plays in dictating the structural, optical, and electronic properties of P3EHT. We delve into the synthesis of regioregular P3EHT, detail the experimental protocols for its characterization, and present a quantitative analysis of how varying degrees of regioregularity impact key material parameters. Due to the limited availability of specific quantitative data for P3EHT, this guide leverages the extensive research conducted on its close structural analog, poly(3-hexylthiophene) (P3HT), to illustrate the fundamental principles and expected trends.

Introduction to Regioregularity in Poly(3-alkylthiophenes)

Poly(3-alkylthiophene)s (P3ATs), including P3EHT, are polymers composed of repeating 3-alkyl-substituted thiophene monomer units. The polymerization of these asymmetric monomers can result in different coupling patterns between adjacent rings. The three possible linkages are:

-

Head-to-Tail (HT): The 2-position of one monomer is connected to the 5-position of the next.

-

Head-to-Head (HH): The 2-position of one monomer is connected to the 2-position of the next.

-

Tail-to-Tail (TT): The 5-position of one monomer is connected to the 5-position of the next.

Regioregularity (RR) is a quantitative measure of the percentage of HT linkages in the polymer chain. A polymer with a high percentage of HT couplings is considered highly regioregular, while a polymer with a random distribution of linkages is termed regiorandom.

The presence of HH and TT "regio-defects" introduces steric hindrance between the alkyl side chains and the sulfur atoms of adjacent thiophene rings. This forces a twist in the polymer backbone, disrupting the planarity and π-orbital overlap, which are crucial for efficient charge transport.[1]

Figure 1: Linkage types in P3EHT.

Impact of Regioregularity on P3EHT Properties

The degree of regioregularity has a profound impact on the solid-state morphology and, consequently, the electronic and optical properties of P3EHT. Highly regioregular chains can adopt a more planar conformation, which facilitates stronger interchain π-π stacking and leads to the formation of ordered, crystalline domains.[2] In contrast, regiorandom polymers are largely amorphous due to the kinking of the polymer backbone caused by regio-defects.[2]

Figure 2: Regioregularity and polymer morphology.

Data Presentation: The Effect of Regioregularity on Polymer Properties

The following tables summarize quantitative data for poly(3-hexylthiophene) (P3HT), a close structural analog of P3EHT. The trends presented are expected to be highly representative of the behavior of P3EHT.

Table 1: Impact of Regioregularity on Molecular Weight and Polydispersity Index (PDI) of P3HT

| Regioregularity (% HT) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Reference |

| >99 | 27 - 45 | Narrow | [3] |

| 91 | 39 | - | [3] |

| 100 | 194 | Low | [4] |

| Low | - | High | [4] |

Note: Higher regioregularity often correlates with more controlled polymerization, leading to narrower molecular weight distributions (lower PDI). However, the final molecular weight is also highly dependent on the specific synthetic conditions.

Table 2: Influence of Regioregularity on the Optical Properties of P3HT

| Regioregularity (% HT) | Solvent/State | λmax (nm) | Key Observations | Reference(s) |

| High | Dichlorobenzene (solution) | ~450 | Single absorption peak | [5] |

| High | As-spun film | ~525, with shoulders at ~550 and ~600 | Red-shifted absorption with distinct vibronic features, indicating ordered aggregates | [5][6] |

| Low | Film | - | Broad and featureless absorption, blue-shifted compared to regioregular P3HT | [3] |

Table 3: Correlation of Regioregularity with Charge Carrier Mobility in P3HT

| Regioregularity (% HT) | Mobility (cm²/Vs) | Measurement Technique | Reference(s) |

| >99 | 0.1 | OFET | [3] |

| 91 | < 0.01 | OFET | [3] |

| High | 10⁻⁴ | Time-of-Flight | [3] |

| Medium | 10⁻⁵ | Time-of-Flight | [3] |

| Low (Regiorandom) | Dispersive, very low | Time-of-Flight | [3] |

| 90 | Factor of 10 lower than highly regioregular | Simulated | [7] |

Note: There is a strong positive correlation between regioregularity and charge carrier mobility. Even a small decrease in regioregularity can lead to a significant drop in mobility.

Table 4: Regioregularity and its Effect on the Crystallinity of P3HT

| Regioregularity (% HT) | Degree of Crystallinity (%) | Key Observations | Reference(s) |

| >96 | 47 - 56 | Determined by WAXD, NMR suggests even higher local order | [2][8] |

| 96 | - | Crystal lamellar thickness of 9.1 nm | [9] |

| Decreasing RR | Decreases | Increased regio-defects hinder crystallization | [9] |

Experimental Protocols

A general workflow for the synthesis and characterization of regioregular P3EHT is depicted below. This is followed by detailed protocols for each key experimental stage.

Figure 3: Synthesis and characterization workflow.

Synthesis of Regioregular P3EHT via Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) polymerization is a widely used method for synthesizing highly regioregular poly(3-alkylthiophene)s.[10]

Monomer Synthesis: 2,5-dibromo-3-(2-ethylhexyl)thiophene

-

Dissolve this compound in a 7:3 mixture of chloroform and acetic acid and cool to 0 °C.

-

Add N-bromosuccinimide (NBS) portion-wise to the solution.

-

Stir the reaction mixture in the dark at room temperature for 4 hours.

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with diethyl ether, wash the organic layer with 10% aqueous Na₂S₂O₃, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,5-dibromo-3-(2-ethylhexyl)thiophene.

GRIM Polymerization

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-dibromo-3-(2-ethylhexyl)thiophene monomer in dry tetrahydrofuran (THF).

-

Add one equivalent of an alkyl Grignard reagent (e.g., methylmagnesium bromide) dropwise to initiate the magnesium-halogen exchange, forming the Grignard-functionalized monomer. Stir for 1-2 hours.

-

Add a catalytic amount of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), to the solution.

-

Stir the polymerization mixture at room temperature for 2-4 hours.

-

Quench the reaction by adding dilute hydrochloric acid.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration.

-

Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to remove catalyst residues and low molecular weight oligomers. The purified polymer is isolated from the chloroform fraction.

Characterization Protocols

3.2.1. ¹H NMR Spectroscopy for Regioregularity Determination

The regioregularity of P3HT, and by extension P3EHT, can be determined by analyzing the aromatic proton region (typically 6.9-7.1 ppm) of the ¹H NMR spectrum.[11] The four possible triad arrangements (HT-HT, HT-HH, TT-HT, and TT-HH) give rise to distinct peaks. The percentage of HT couplings can be calculated by integrating the peak corresponding to the HT-HT triad (around 6.98 ppm for P3HT) and dividing it by the total integral of the aromatic region.

Protocol:

-

Dissolve a small amount of the purified polymer in deuterated chloroform (CDCl₃).

-

Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Integrate the aromatic proton signals in the range of approximately 6.9 to 7.1 ppm.

-

Calculate the regioregularity using the following formula (adapted for P3HT, specific peak positions for P3EHT may vary slightly): % RR = [Integral(6.98 ppm) / Total Integral(aromatic region)] * 100

3.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to probe the electronic structure and extent of π-conjugation. In solution, regioregular P3EHT will typically show a broad absorption peak corresponding to the π-π* transition of the conjugated backbone. In the solid state (thin film), well-ordered, highly regioregular P3EHT will exhibit a red-shifted absorption spectrum with distinct vibronic shoulders, indicative of interchain interactions and aggregation.[5][6]

Protocol for Thin Film Analysis:

-

Prepare a solution of P3EHT in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of approximately 5-10 mg/mL.

-

Deposit a thin film of the polymer solution onto a quartz substrate using a technique such as spin coating or drop casting.

-

Anneal the film at a temperature above its glass transition temperature (if known) to promote ordering.

-

Record the UV-Vis absorption spectrum of the film.

3.2.3. X-ray Diffraction (XRD)

XRD is a powerful technique for probing the crystalline structure of the polymer in the solid state. For semi-crystalline P3ATs, XRD patterns typically show a strong diffraction peak at a low 2θ angle, corresponding to the (100) reflection, which relates to the lamellar stacking of the polymer backbones separated by the alkyl side chains. A weaker, broader peak at a higher 2θ angle (around 20-25°) may be observed, corresponding to the π-π stacking distance.[12]

Protocol for Thin Film Analysis:

-

Prepare a thin film of P3EHT on a suitable substrate (e.g., silicon wafer) as described for UV-Vis spectroscopy.

-

Perform XRD measurements in a Bragg-Brentano (θ-2θ) or grazing incidence (GIXD) geometry.

-

Analyze the resulting diffractogram to identify the positions and widths of the diffraction peaks. The degree of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area of the diffraction pattern (crystalline + amorphous).

Conclusion

The regioregularity of poly(this compound) is a critical parameter that governs its solid-state morphology and, consequently, its performance in electronic devices. A high degree of head-to-tail coupling promotes a planar polymer backbone, facilitating strong interchain π-π stacking and the formation of ordered crystalline domains. This ordered structure leads to enhanced charge carrier mobility and distinct optical properties, such as a red-shifted absorption spectrum with clear vibronic features. Conversely, a low regioregularity results in a twisted, amorphous polymer with significantly poorer charge transport characteristics. The ability to control regioregularity through synthetic methods like GRIM polymerization is therefore essential for optimizing the properties of P3EHT for high-performance organic electronics. The experimental protocols and data trends presented in this guide, largely based on the well-studied P3HT, provide a robust framework for researchers and scientists to understand, synthesize, and characterize regioregular P3EHT for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring the Degree of Crystallinity in Semicrystalline Regioregular Poly(3-hexylthiophene) (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Measuring the Degree of Crystallinity in Semicrystalline Regioregular Poly(3-hexylthiophene) (Journal Article) | OSTI.GOV [osti.gov]

- 11. Externally initiated regioregular P3HT with controlled molecular weight and narrow polydispersity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-vis Absorption Characteristics of 3-(2-Ethylhexyl)thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-vis) absorption characteristics of 3-(2-Ethylhexyl)thiophene derivatives. The this compound moiety is a key building block in the development of organic electronic materials, including those with applications in drug delivery and diagnostics, due to its ability to enhance solubility and influence molecular packing. Understanding the relationship between the chemical structure of these derivatives and their UV-vis absorption properties is crucial for designing materials with tailored optical and electronic functionalities.

Core Concepts in UV-vis Absorption of Thiophene Derivatives

The UV-vis absorption spectra of this compound derivatives are primarily governed by π-π* electronic transitions within the conjugated thiophene ring system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are highly sensitive to the extent of π-conjugation, the presence of electron-donating or electron-accepting substituents, and the solvent environment.

The introduction of the branched 2-ethylhexyl side chain at the 3-position of the thiophene ring generally improves the solubility of these compounds in common organic solvents without significantly altering the electronic properties of the parent chromophore. However, the steric bulk of this group can influence the planarity of the polymer backbone in polymeric derivatives, which in turn affects the effective conjugation length and, consequently, the λmax.

UV-vis Absorption Data of this compound Derivatives

The following table summarizes the UV-vis absorption data for a selection of this compound-containing molecules, including its homopolymer and copolymers. This data illustrates the impact of chemical structure on the absorption properties.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Poly(this compound) (P3EHT) | Film | 515 (sh), 550, 600 (sh) | Not specified | [1] |

| rr-Poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) (10% ethylhexyl) | Film | 522, 555, 603 (sh) | Not specified | [1] |

| rr-Poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) (25% ethylhexyl) | Film | 522, 555, 603 (sh) | Not specified | [1] |

| rr-Poly(3-hexylthiophene-co-3-(2-ethylhexyl)thiophene) (50% ethylhexyl) | Film | 522, 555, 603 (sh) | Not specified | [1] |

| 2,6-Bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | Chloroform | 486 | Not specified | |

| Thiophene-Benzothiadiazole Co-oligomer with cyclohexyl substituents (related structure) | CH2Cl2 | 519 | Not specified | |

| 2-Bromo-5-(2-ethylhexyl)thiophene (Predicted) | Cyclohexane | ~240-260 | >5000 |

sh = shoulder

Experimental Protocols

Accurate and reproducible UV-vis absorption data is contingent on meticulous experimental procedures. Below are detailed methodologies for conducting UV-vis spectroscopy on this compound derivatives.

General Procedure for UV-vis Absorption Measurement

1. Sample Preparation:

-

Prepare a dilute stock solution of the this compound derivative in a UV-transparent solvent (e.g., chloroform, dichloromethane, cyclohexane, or tetrahydrofuran).

-

The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law. A typical starting concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[2]

-

For measurements of thin films, the derivatives are typically dissolved in a suitable solvent and then spin-coated or drop-cast onto a quartz substrate. The film is then dried to remove the solvent.[1]

2. Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

3. Data Acquisition:

-

Fill a quartz cuvette (typically with a 1 cm path length) with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the sample cuvette with one containing the solution of the thiophene derivative.

-

Scan a pre-determined wavelength range (e.g., 200-800 nm) to identify the λmax.

-

The absorption spectrum is recorded as absorbance versus wavelength.

Logical Workflow for UV-vis Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent UV-vis analysis of a novel this compound derivative.

Signaling Pathways and Molecular Interactions

While "signaling pathways" are more commonly associated with biological systems, in the context of materials science, we can conceptualize a "logical pathway" that dictates the relationship between molecular structure and UV-vis absorption properties.

This guide provides a foundational understanding of the UV-vis absorption characteristics of this compound derivatives. For researchers and professionals in drug development and materials science, a thorough grasp of these principles is essential for the rational design of novel functional materials. Further investigation into a broader range of derivatives will undoubtedly continue to refine our understanding of the structure-property relationships in this important class of organic compounds.

References

Health and Safety Profile of 3-(2-Ethylhexyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory and industrial handling of 3-(2-Ethylhexyl)thiophene should be conducted in accordance with a comprehensive and substance-specific risk assessment, and by following all applicable safety regulations.

Introduction

This compound is a substituted thiophene monomer increasingly utilized in the synthesis of conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). As its use in research and development expands, a thorough understanding of its health and safety profile is imperative for ensuring the well-being of laboratory and manufacturing personnel. This guide provides an in-depth overview of the available safety data, potential hazards, and handling recommendations for this compound. Due to the limited availability of specific toxicological studies on this compound, this guide also extrapolates potential hazards based on the known toxicology of structurally related thiophene derivatives and compounds containing the 2-ethylhexyl moiety.

Physicochemical and Hazard Information

The following tables summarize the known physical, chemical, and hazard properties of this compound, primarily sourced from Safety Data Sheets (SDS) provided by chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121134-38-1 | [1] |

| Molecular Formula | C12H20S | [1] |

| Molecular Weight | 196.35 g/mol | [1] |

| Appearance | Colorless to almost colorless liquid | [2] |

| Boiling Point | 150-152 °C at 7.5 Torr | |

| Density | 0.915 g/mL at 25 °C | |

| Flash Point | >110 °C | |

| Solubility | Soluble in organic solvents | [3] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Note: This classification is based on available SDS and may vary between suppliers.

Toxicological Profile

Acute Toxicity

While specific LD50 and LC50 values for this compound are not published, the GHS classification of "Harmful if swallowed" suggests a moderate level of acute oral toxicity. For a related compound, 3-hexylthiophene, an oral LD50 of 500.1 mg/kg and a dermal LD50 of 1,100 mg/kg in rats has been reported[4]. Inhalation of vapors may cause respiratory tract irritation[5].

Skin and Eye Irritation

The compound is classified as a skin irritant and can cause serious eye damage[5]. Prolonged or repeated skin contact may lead to dermatitis.

Sensitization

There is a potential for skin sensitization, meaning that repeated exposure could lead to an allergic skin reaction[5].

Genotoxicity and Carcinogenicity

No specific genotoxicity or carcinogenicity studies for this compound were identified. However, the genotoxicity of various thiophene derivatives has been investigated. Some thiophene derivatives have shown mutagenic potential in the Ames test, particularly after metabolic activation[6][7]. The thiophene ring is considered a "structural alert" for the formation of reactive metabolites[8].

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound. The parent compound, thiophene, has been shown to cause abnormal lactation and cessation of nursing in female rats at a LOAEL of 25 mg/kg bw/day[9].

Metabolism and Potential Biological Signaling Pathways

The toxicity of many thiophene-containing compounds is linked to their metabolism by cytochrome P450 (CYP450) enzymes in the liver[3][10].

Metabolic Activation of the Thiophene Ring

The primary mechanism of thiophene-induced toxicity involves its bioactivation into reactive electrophilic metabolites, namely thiophene-S-oxides and thiophene epoxides. These reactive intermediates can covalently bind to cellular macromolecules such as proteins and nucleic acids, leading to cellular damage and toxicity. The cytochrome P450 isozymes CYP3A4 and CYP2B6 have been implicated in the metabolism of thiophene-containing compounds[11].

Potential Interaction with Neurological Pathways

Several thiophene derivatives have been shown to interact with the central nervous system. Some have been investigated as inhibitors of norepinephrine and serotonin reuptake, while others have demonstrated effects on dopaminergic systems[12][13][14]. While there is no direct evidence for this compound, the structural similarity to other neurologically active thiophenes suggests that a potential for such interactions cannot be ruled out without further investigation.

Experimental Protocols for Toxicological Assessment

While specific experimental data for this compound is lacking, the following are standard OECD (Organisation for Economic Co-operation and Development) test guidelines that would be appropriate for assessing its toxicological profile.

Table 3: Relevant OECD Test Guidelines for Toxicological Assessment

| Test | OECD Guideline | Purpose |

| Acute Oral Toxicity | TG 420, 423, or 425 | To determine the median lethal dose (LD50) after a single oral administration. |

| Acute Dermal Toxicity | TG 402 | To determine the LD50 after a single dermal application. |

| Acute Inhalation Toxicity | TG 403 | To determine the median lethal concentration (LC50) after inhalation exposure. |

| Skin Irritation/Corrosion | TG 404 | To assess the potential for skin irritation or corrosion. |

| Eye Irritation/Corrosion | TG 405 | To assess the potential for eye irritation or corrosion. |

| Skin Sensitization | TG 406, 429, or 442 | To determine the potential to induce skin sensitization. |

| Repeated Dose 28-day Oral Toxicity Study | TG 407 | To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) from repeated oral exposure. |

| Bacterial Reverse Mutation Test (Ames Test) | TG 471 | To assess the potential for mutagenicity in bacteria. |

| In Vitro Mammalian Chromosomal Aberration Test | TG 473 | To assess the potential to induce chromosomal damage in mammalian cells. |

| In Vivo Mammalian Erythrocyte Micronucleus Test | TG 474 | To assess for chromosomal damage or damage to the mitotic apparatus in vivo. |

A comprehensive safety evaluation of this compound would involve a battery of these tests to fully characterize its potential hazards.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If the potential for inhalation of vapors or aerosols exists, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames[2].

-

Keep the container tightly closed.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a combustible liquid that is harmful if swallowed and can cause skin and serious eye irritation. There is also a potential for skin sensitization and respiratory irritation. While specific, quantitative toxicological data for this compound is limited, the known toxicology of the thiophene moiety suggests a potential for toxicity following metabolic activation by cytochrome P450 enzymes. Researchers and drug development professionals should handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. This compound | C12H20S | CID 14419543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 121134-38-1 | TCI AMERICA [tcichemicals.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. download.basf.com [download.basf.com]

- 6. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 isozymes 3A4 and 2B6 are involved in the in vitro human metabolism of thiotepa to TEPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Dopaminergic mechanisms in thiophene-2-aldoxime tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Grignard Metathesis (GRIM) Polymerization of 3-(2-Ethylhexyl)thiophene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard Metathesis (GRIM) polymerization is a powerful and widely utilized method for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs). This technique offers excellent control over the polymer's molecular weight and polydispersity, leading to materials with desirable electronic and photonic properties. The resulting head-to-tail (HT) coupled polymers exhibit enhanced self-assembly and charge transport characteristics, making them ideal for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The branched ethylhexyl side chain of poly(3-(2-ethylhexyl)thiophene) (P3EHT) imparts good solubility in common organic solvents, facilitating solution-based processing of electronic devices.[1]

This document provides a detailed protocol for the synthesis of P3EHT via GRIM polymerization, including the synthesis of the necessary monomer, 2,5-dibromo-3-(2-ethylhexyl)thiophene.

Reaction Scheme

The overall synthetic scheme for the GRIM polymerization of this compound is depicted below. It involves two main stages: the bromination of the thiophene monomer and the subsequent nickel-catalyzed polymerization.

Caption: Overall reaction scheme for the synthesis of P3EHT.

Experimental Protocols

Materials and Methods

All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Tetrahydrofuran (THF) should be dried by distillation from sodium benzophenone ketyl prior to use.[2] All other reagents should be purchased from commercial sources and used as received unless otherwise noted.

Part 1: Synthesis of 2,5-dibromo-3-(2-ethylhexyl)thiophene Monomer

This protocol is adapted from the general procedure for the bromination of 3-alkylthiophenes.[1]

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a 7:3 mixture of chloroform and acetic acid and cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add N-bromosuccinimide (NBS) (2.1 equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours in the dark.

-

Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with 10% aqueous Na₂S₂O₃ and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain 2,5-dibromo-3-(2-ethylhexyl)thiophene as a colorless oil.

Part 2: Grignard Metathesis (GRIM) Polymerization of P3EHT

This protocol is based on the general procedure for the GRIM polymerization of 3-alkylthiophenes.[1][3]

-

Monomer Preparation: Under an inert atmosphere, dissolve the synthesized 2,5-dibromo-3-(2-ethylhexyl)thiophene in dry THF in a Schlenk flask.

-

Grignard Reagent Addition: Cool the solution to 0 °C and add one equivalent of tert-butylmagnesium chloride (t-BuMgCl) solution in diethyl ether dropwise. After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 2 hours.

-

Catalyst Addition: In a separate flask, prepare a suspension of the nickel catalyst, [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), in dry THF. Add the catalyst suspension to the monomer solution. The molar ratio of monomer to nickel initiator can be varied to target different molecular weights.[4]

-

Polymerization: Stir the reaction mixture at room temperature for 24-48 hours. The solution should become dark and viscous as the polymerization proceeds.

-

Termination and Precipitation: Terminate the polymerization by adding a small amount of 5 M HCl. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol.

-

Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction, sequentially washing with methanol, hexane, and finally chloroform. The purified P3EHT is isolated from the chloroform fraction by precipitation into methanol.

-

Drying: Dry the final polymer product under vacuum.

Data Presentation

The molecular weight and polydispersity of P3EHT can be controlled by adjusting the monomer-to-catalyst ratio. The following table provides representative data for poly(3-alkylthiophene)s synthesized via GRIM polymerization.

| Polymer | Monomer/Catalyst Ratio | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Regioregularity (%) |

| P3HT | 50:1 | ~11 | ~15 | ~1.3-1.5 | >98 |

| P3HT | 100:1 | ~24 | ~36 | ~1.3-1.5 | >98 |

| P3HT | 200:1 | ~39 | ~58 | ~1.3-1.5 | >98 |

| P3OT | 100:1 | ~38 | ~55 | ~1.4 | ~98-99 |

Data adapted from representative GRIM polymerizations of similar 3-alkylthiophenes. Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.[5]

Visualizations

Caption: Experimental workflow for GRIM polymerization of P3EHT.

References

Application Notes and Protocols for P3EHT Synthesis: A Comparative Guide to Stille and Suzuki Cross-Coupling Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-ethylhexylthiophene) (P3EHT) is a semiconducting polymer with significant potential in organic electronics, including applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of P3EHT are critically influenced by its molecular weight, polydispersity, and regioregularity. The synthesis of P3EHT is commonly achieved through cross-coupling polymerization reactions. This document provides a detailed comparison of two prominent methods: Stille and Suzuki cross-coupling polymerization.

The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane and an organic electrophile.[1] It is known for its excellent tolerance of various functional groups and typically high yields.[1] However, a significant drawback is the toxicity of the organotin compounds required for the reaction.[2][3]

The Suzuki-Miyaura coupling, conversely, utilizes less toxic organoboron compounds, making it a more environmentally friendly option.[3] This method is also palladium-catalyzed and is widely used for the formation of carbon-carbon bonds.[4] While generally effective, Suzuki polymerization can be more sensitive to reaction conditions, and achieving high molecular weights can sometimes be challenging.[2]

This guide offers a comparative overview of these two methods, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathways to aid researchers in selecting the optimal synthetic route for their specific needs.

Data Presentation: Stille vs. Suzuki Coupling for P3EHT Synthesis

The following tables summarize representative quantitative data for the synthesis of poly(3-alkylthiophene)s, including P3EHT, via Stille and Suzuki cross-coupling. It is important to note that direct head-to-head comparisons for P3EHT under identical conditions are not extensively available in the literature; therefore, the data presented is a compilation from various studies on closely related polymers to provide a comparative baseline.

Table 1: Quantitative Comparison of Stille and Suzuki Polymerization for Poly(3-alkylthiophene)s

| Parameter | Stille Coupling | Suzuki Coupling |

| Typical Yield | 70-95%[3] | 60-90%[3] |

| Number-Average Molecular Weight (Mn) | Up to 151 kDa (for similar polythiophenes)[5] | Up to 11.4 kDa (for P3HT)[6] |

| Polydispersity Index (PDI) | ~2.7 (for similar polythiophenes)[5] | Narrow distribution reported for P3HT[6] |

| Reaction Time | 12-24 hours[3] | 12-72 hours[2] |

| Reaction Temperature | 80-110 °C[3] | 90 °C[2] |

Table 2: Key Features of Stille and Suzuki Coupling for P3EHT Synthesis

| Feature | Stille Coupling | Suzuki Coupling |

| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃)[3] | Organoboron (e.g., Aryl-B(OH)₂)[3] |

| Toxicity of Reagents | High (Organotin compounds)[3][4] | Low (Boronic acid derivatives)[3][4] |

| Reaction Conditions | Generally mild, neutral conditions[3] | Requires a base, can be pH-sensitive[3] |

| Functional Group Tolerance | Excellent[3][4] | Good, but can be affected by base-sensitive groups[3] |

| Byproduct Removal | Can be difficult[4] | Often water-soluble and easily removed[4] |

Experimental Protocols

Stille Cross-Coupling Polymerization of P3EHT

This protocol is a general procedure based on established methods for the Stille polymerization of 3-alkylthiophenes.

Monomer Synthesis: 2,5-bis(trimethylstannyl)-3-(2-ethylhexyl)thiophene

-

Synthesize 2,5-dibromo-3-(2-ethylhexyl)thiophene. To a solution of 3-(2-ethylhexyl)thiophene in a chloroform and acetic acid mixture (7:3 ratio) at 0 °C, add N-bromosuccinimide (NBS) portion-wise. Stir the reaction mixture in the dark at room temperature for 4 hours.[2]

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with diethyl ether, wash the organic layer, and dry over anhydrous magnesium sulfate (MgSO₄).[2]

-

Under an inert atmosphere, dissolve the 2,5-dibromo-3-(2-ethylhexyl)thiophene in dry THF and cool to -78 °C.[2]

-

Add two equivalents of n-butyllithium (n-BuLi) dropwise and stir for 1 hour.[2]

-

Add an excess of trimethyltin chloride (Me₃SnCl) and allow the reaction to warm to room temperature overnight.[2]

-

Purify the resulting 2,5-bis(trimethylstannyl)-3-(2-ethylhexyl)thiophene monomer by column chromatography.

Polymerization Procedure

-

In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the 2,5-bis(trimethylstannyl)-3-(2-ethylhexyl)thiophene monomer and an equimolar amount of 2,5-dibromo-3-(2-ethylhexyl)thiophene in anhydrous toluene or DMF.[3]

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).[3]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.[3]

-

Monitor the reaction progress by techniques such as GPC.

-

After cooling to room temperature, precipitate the polymer by pouring the solution into methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and low molecular weight oligomers.[2]

Suzuki Cross-Coupling Polymerization of P3EHT

This protocol is adapted from general procedures for the Suzuki polymerization of 3-alkylthiophenes.

Monomer Synthesis: this compound-2,5-diboronic acid pinacol ester

-

Synthesize 2,5-dibromo-3-(2-ethylhexyl)thiophene as described in the Stille protocol.[2]

-

Under an inert atmosphere, dissolve the dibrominated monomer in dry THF and cool to -78 °C.[2]

-

Add two equivalents of n-BuLi dropwise and stir for 1 hour.[2]

-

Add an excess of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin) and allow the reaction to warm to room temperature.

-

Purify the resulting this compound-2,5-diboronic acid pinacol ester monomer.

Polymerization Procedure

-

To a Schlenk flask under an inert atmosphere, add the this compound-2,5-diboronic acid pinacol ester monomer, an equimolar amount of 2,5-dibromo-3-(2-ethylhexyl)thiophene, and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2-3 equivalents).[2][3]

-

Add a degassed solvent system, typically a mixture of toluene and water.[2]

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2.5-4 mol%).[3]

-

Heat the mixture to reflux (around 90 °C) and stir vigorously for 24-72 hours.[2]

-

After cooling, separate the organic layer and wash it with water.

-

Precipitate the polymer by pouring the organic solution into methanol.[2]

-

Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.[2]

Visualizations

Stille Cross-Coupling Polymerization Workflow

Caption: Workflow for P3EHT synthesis via Stille cross-coupling.

Suzuki Cross-Coupling Polymerization Workflow

Caption: Workflow for P3EHT synthesis via Suzuki cross-coupling.

Catalytic Cycles

Caption: Simplified catalytic cycles for Stille and Suzuki coupling.

Conclusion

Both Stille and Suzuki cross-coupling reactions are effective methods for the synthesis of P3EHT. The choice between them often involves a trade-off between reagent toxicity and reaction sensitivity. Stille coupling is a robust method with excellent functional group tolerance, but the high toxicity of organotin reagents is a major concern.[2][3] Suzuki coupling offers a less toxic alternative, though it may require more careful optimization of reaction conditions, particularly the choice of base.[2][3] For applications where "green" chemistry principles are a priority, Suzuki coupling is generally the more attractive option. However, for complex syntheses with base-sensitive functionalities, Stille coupling remains a powerful and reliable tool. The optimal method will depend on the specific research goals, available resources, and safety considerations.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Poly(3-(2-Ethylhexyl)thiophene) via Chemical Oxidative Polymerization with FeCl₃

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(3-alkylthiophene)s (P3ATs) are a prominent class of conductive polymers widely utilized in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] Their appeal stems from good solubility, environmental stability, and processability.[2] Poly(3-(2-Ethylhexyl)thiophene) (P3EHT), with its branched side chain, offers enhanced solubility in common organic solvents, facilitating its use in solution-processable devices.[1]

The chemical oxidative polymerization using ferric chloride (FeCl₃) is a straightforward and cost-effective method for synthesizing P3ATs.[3][4] This method's simplicity and potential for high monomer-to-polymer conversion make it suitable for both laboratory-scale synthesis and industrial applications.[3] This document provides a detailed protocol for the synthesis of P3EHT using FeCl₃, summarizing key reaction parameters and expected material properties based on studies of similar poly(3-alkylthiophene)s.

Reaction Mechanism and Workflow

The polymerization of 3-alkylthiophenes with FeCl₃ is proposed to proceed through an oxidative coupling mechanism.[5] The process is initiated by the oxidation of the monomer by FeCl₃ to form a radical cation.[4][6] These radical cations then couple, and subsequent deprotonation and re-oxidation lead to the propagation of the polymer chain. The reaction is typically terminated by the addition of a quenching agent like methanol.

Polymerization Mechanism

The diagram below illustrates the proposed mechanism for the oxidative polymerization.

References

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 4. rloginconsulting.com [rloginconsulting.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Poly(3-(2-ethylhexyl)thiophene) for Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of the conjugated polymer poly(3-(2-ethylhexyl)thiophene) (P3EHT) and its application in the fabrication of organic field-effect transistors (OFETs). The protocols detailed below are based on established chemical methods, with a focus on Grignard Metathesis (GRIM) polymerization, a robust technique for achieving the high regioregularity necessary for efficient charge transport.[1]

Introduction

Poly(this compound) (P3EHT) is a solution-processable, p-type semiconducting polymer with significant potential in the field of organic electronics.[1] Its branched ethylhexyl side chain imparts excellent solubility in common organic solvents, making it suitable for various deposition techniques used in the fabrication of electronic devices such as OFETs. The electronic performance of P3EHT is critically dependent on its molecular weight, polydispersity, and, most importantly, the regioregularity of the polymer backbone.[1] A high degree of head-to-tail (HT) coupling of the thiophene monomer units leads to a more planar polymer backbone, facilitating intermolecular π-π stacking and enhancing charge carrier mobility.